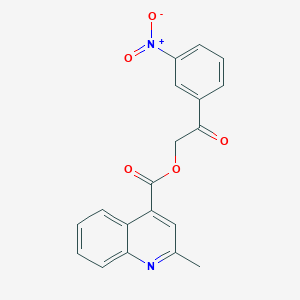

2-(3-Nitrophenyl)-2-oxoethyl 2-methylquinoline-4-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

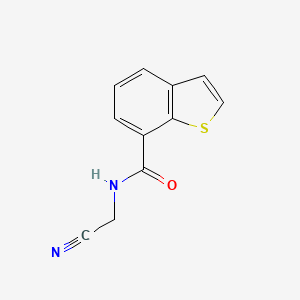

2-(3-Nitrophenyl)-2-oxoethyl 2-methylquinoline-4-carboxylate, also known as NMQC, is a chemical compound that has attracted significant attention in scientific research due to its potential applications in various fields. NMQC belongs to the class of quinoline derivatives and has been studied extensively for its potential therapeutic properties. In

Applications De Recherche Scientifique

Synthesis and Chemical Properties

- Diastereoselective Synthesis : A methodology for the diastereoselective synthesis of tetrahydroquinoline-4-carboxylic esters, which could be related to the synthesis or functionalization of compounds like 2-(3-Nitrophenyl)-2-oxoethyl 2-methylquinoline-4-carboxylate, has been developed. This synthesis involves alkylation, ozonolysis, and catalytic hydrogenation, yielding products with high diastereoselectivity (Bunce et al., 2001).

- Electrochemical Behavior : Studies on electrochemical conversions provide insights into the reduction and oxidation processes of quinoline derivatives, which are critical for understanding the reactivity and potential applications of compounds like 2-(3-Nitrophenyl)-2-oxoethyl 2-methylquinoline-4-carboxylate (Stradiņš et al., 2001).

Fluorescence and Biological Applications

- Fluorescence Properties : Certain derivatives, specifically 2-(4-amino-substituted-3-nitrophenyl)-3-hydroxyquinolin-4(1H)-ones, have been evaluated for their fluorescence properties, suggesting potential use as molecular fluorescent probes. This indicates that structurally related compounds might possess useful fluorescence characteristics for bioimaging or analytical applications (Motyka et al., 2011).

- Anticancer and Antimicrobial Agents : Derivatives bearing a 3-nitrophenyl group have been synthesized and assessed for their anticancer activity and antioxidant properties. Such studies highlight the bioactive potential of quinoline derivatives in therapeutic applications (Sayed et al., 2022).

Material Science and Catalysis

- Catalytic Applications : The catalytic activity of oxo-rhenium complexes with heterocyclic ligands in the reduction of nitrobenzaldehyde has been explored, demonstrating the role of quinoline derivatives in facilitating chemical transformations, which could be extended to the synthesis or modification of compounds like 2-(3-Nitrophenyl)-2-oxoethyl 2-methylquinoline-4-carboxylate (Bernando et al., 2015).

Propriétés

IUPAC Name |

[2-(3-nitrophenyl)-2-oxoethyl] 2-methylquinoline-4-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14N2O5/c1-12-9-16(15-7-2-3-8-17(15)20-12)19(23)26-11-18(22)13-5-4-6-14(10-13)21(24)25/h2-10H,11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLCUVKDOGGNBCI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC=CC=C2C(=C1)C(=O)OCC(=O)C3=CC(=CC=C3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-Nitrophenyl)-2-oxoethyl 2-methylquinoline-4-carboxylate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(6-fluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-3-(phenylsulfonyl)propanamide hydrochloride](/img/structure/B2618287.png)

![N-[[1-Ethyl-2-(1-methylpyrazol-4-yl)piperidin-3-yl]methyl]-N-methylbut-2-ynamide](/img/structure/B2618290.png)

![N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2,2-diphenylacetamide](/img/structure/B2618291.png)

![(4-(2-fluorophenoxy)-[1,4'-bipiperidin]-1'-yl)(3-methoxy-1-methyl-1H-pyrazol-4-yl)methanone](/img/structure/B2618297.png)

![1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)-N-(pyridin-4-ylmethyl)piperidine-3-carboxamide](/img/structure/B2618301.png)

![3-(2-oxa-5-azabicyclo[2.2.1]heptane-5-carbonyl)-1-methylpyridin-2(1H)-one](/img/structure/B2618307.png)

![ethyl 2-{[6-chloro-2-(4-methylphenyl)-1H-1,3-benzimidazol-1-yl]oxy}propanoate](/img/structure/B2618308.png)